tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a fluorine atom and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate typically involves the nucleophilic displacement of a halogenated precursor with a secondary amine. For instance, tert-butyl bromoacetate can be reacted with a Boc-protected piperidine derivative under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent .
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow microreactor systems. These systems allow for more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in tetrahydrofuran solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. It is particularly useful in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The piperidine ring is a common motif in many bioactive molecules, and the fluorine atom can enhance the compound’s metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets. The piperidine ring can act as a scaffold, allowing for the attachment of various functional groups that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-2-(tert-butoxy)-2-oxoethylidene]piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-(tert-butoxy)-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorinated derivative may exhibit enhanced metabolic stability and bioavailability compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C16H26FNO4 |
---|---|
Molecular Weight |
315.38 g/mol |
IUPAC Name |
tert-butyl (4Z)-3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26FNO4/c1-15(2,3)21-13(19)9-11-7-8-18(10-12(11)17)14(20)22-16(4,5)6/h9,12H,7-8,10H2,1-6H3/b11-9- |
InChI Key |
HZINXEXOXZZKRX-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\1/CCN(CC1F)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.